molecular formula C12H16O3 B1248472 Dimethylmethoxy chromanol CAS No. 83923-51-7

Dimethylmethoxy chromanol

Cat. No.: B1248472
CAS No.: 83923-51-7
M. Wt: 208.25 g/mol
InChI Key: HUROKFLBHRXWRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmethoxy chromanol is synthesized through a series of chemical reactions involving the formation of the chromanol ring structure. The synthesis typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethylmethoxy chromanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethylmethoxy chromanol has a wide range of scientific research applications:

Mechanism of Action

Dimethylmethoxy chromanol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, preventing them from causing cellular damage. The compound interacts with molecular targets such as lipid membranes, proteins, and DNA, protecting them from oxidative damage. It also modulates signaling pathways involved in inflammation and cell survival, including the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action against both reactive oxygen species and reactive nitrogen species, making it one of the most potent antioxidants available. Its stability and efficacy in various formulations further enhance its applicability in different fields .

Properties

CAS No.

83923-51-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-4H-chromen-2-ol

InChI

InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3

InChI Key

HUROKFLBHRXWRY-UHFFFAOYSA-N

SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)O)C

Canonical SMILES

CC1(CC2=CC=CC=C2OC1(O)OC)C

Synonyms

3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran
CR 6
CR-6 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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